5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde
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Overview
Description
5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde: is an organic compound characterized by the presence of a furan ring substituted with a 4-chlorophenyl sulfanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorothiophenol and 2-furaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 4-chlorothiophenol reacts with 2-furaldehyde under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: 5-[(4-Chlorophenyl)sulfanyl]-2-furancarboxylic acid.
Reduction: 5-[(4-Chlorophenyl)sulfanyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to its structural similarity to known bioactive molecules.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition.
Catalysis: As a ligand, it can coordinate with metal centers in catalysts, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
5-[(4-Methylphenyl)sulfanyl]-2-furaldehyde: Contains a methyl group instead of chlorine, potentially altering its physical and chemical properties.
Uniqueness:
Reactivity: The presence of the chlorine atom in 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde can influence its reactivity in substitution reactions, making it more reactive compared to its bromine or methyl analogs.
Biological Activity: The specific electronic and steric properties imparted by the chlorine atom may enhance its interaction with biological targets, potentially leading to unique biological activities.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPEZXYRPDLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391856 |
Source
|
Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39689-04-8 |
Source
|
Record name | 5-[(4-Chlorophenyl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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